molecular formula C8H8NNaO3S B016591 Sodium indoline-2-sulfonate CAS No. 26807-68-1

Sodium indoline-2-sulfonate

Cat. No.: B016591
CAS No.: 26807-68-1
M. Wt: 221.21 g/mol
InChI Key: LHNPRQKIWHMSOA-UHFFFAOYSA-M
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Description

Sodium indoline-2-sulfonate: is a chemical compound derived from indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Sodium indoline-2-sulfonate is a synthetic compound that has been studied for its potential use in the synthesis of 5-substituted analogs of Melatonin . Melatonin is a pineal gland hormone implicated in many physiological and psychological problems . The primary targets of this compound are therefore likely to be the same as those of Melatonin and its analogs, which include various receptors in the central nervous system .

Mode of Action

The compound undergoes electrophilic substitution at the 5-position of the indole ring, which is para to the ring nitrogen . This is a major variation of the “Indole-Indoline-Indole” synthetic sequence . The substituted indole is regenerated upon treatment with a base .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in the physiological actions of Melatonin and its analogs . These could include pathways related to sleep regulation, immune function, and antioxidant defense . .

Pharmacokinetics

Given its use in the synthesis of 5-substituted indoles, its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by the specific chemical structure of the resulting indole compound .

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the specific 5-substituted indole that is synthesized. For example, if the resulting compound is a Melatonin analog, it could have effects on sleep regulation, immune function, and antioxidant defense .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to be unstable towards heat or water and reverted to indole . Therefore, the reaction conditions, such as temperature and solvent, can significantly impact the compound’s action and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium indoline-2-sulfonate can be synthesized through the reaction of indole with aqueous ethanolic sodium bisulfite. This reaction produces this compound, which is a substituted aniline. The reaction typically involves electrophilic substitution at the 5-position of the indole ring .

Industrial Production Methods: The industrial production of this compound involves optimizing reaction conditions to achieve high yields. Factors such as reaction time, solvent composition, and bisulfite usage are adjusted to consistently obtain yields greater than 97% .

Chemical Reactions Analysis

Types of Reactions: Sodium indoline-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted indoles .

Comparison with Similar Compounds

Uniqueness of Sodium Indoline-2-Sulfonate: this compound is unique due to its specific substitution pattern at the 5-position of the indole ring. This substitution enhances its reactivity and allows for the synthesis of a wide range of biologically active compounds. Its ability to undergo electrophilic substitution reactions makes it a valuable intermediate in the synthesis of various indole derivatives .

Properties

IUPAC Name

sodium;2,3-dihydro-1H-indole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPRQKIWHMSOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635468
Record name Sodium 2,3-dihydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26807-68-1
Record name Sodium 2,3-dihydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium indoline-2-sulfonate
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Sodium indoline-2-sulfonate
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Sodium indoline-2-sulfonate
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Sodium indoline-2-sulfonate
Reactant of Route 5
Sodium indoline-2-sulfonate
Reactant of Route 6
Sodium indoline-2-sulfonate
Customer
Q & A

Q1: What is the significance of using Sodium Indoline-2-Sulfonate in the synthesis of 5-substituted indoles?

A1: Although the exact mechanism is not detailed in the abstracts, the title "5-Substituted Indoles via Sodium-indoline-2-sulfonate. A Reexamination." [] suggests that this compound plays a crucial role in synthesizing a specific class of indoles. The term "reexamination" implies that this compound may have been previously explored for this purpose, and this research aims to provide updated or more in-depth insights into its use. It's likely that this compound acts as an intermediate or a starting material that can be selectively modified at the 5-position of the indole ring.

Q2: What could be the focus of "reexamining" the use of this compound in this context?

A2: The "reexamination" [] could be focused on several aspects, including:

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